4-(2-Ethylphenyl)oxan-4-ol
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Overview
Description
The compound with the identifier “4-(2-Ethylphenyl)oxan-4-ol” is a chemical entity listed in the PubChem database. This compound is of interest due to its unique chemical structure and potential applications in various scientific fields. Understanding its properties, synthesis, reactions, and applications can provide valuable insights into its utility and significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 4-(2-Ethylphenyl)oxan-4-ol would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for cost-effectiveness and efficiency. This may include continuous flow reactions, automated synthesis, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethylphenyl)oxan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized derivatives.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Addition: It may undergo addition reactions where new atoms or groups are added to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution and addition reactions. The conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated forms. Substitution and addition reactions result in modified compounds with new functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may serve as a probe or tool for investigating biological processes and pathways.
Medicine: It could be explored for its therapeutic potential, including drug development and pharmacological studies.
Industry: The compound may find applications in materials science, catalysis, and other industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-Ethylphenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2-Ethylphenyl)oxan-4-ol include those with related chemical structures and functional groups. Examples may include other organic molecules with similar core structures or functional groups.
Uniqueness
This compound is unique due to its specific chemical structure, which may confer distinct properties and reactivity compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(2-ethylphenyl)oxan-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-11-5-3-4-6-12(11)13(14)7-9-15-10-8-13/h3-6,14H,2,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAAZXYWKROHHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C2(CCOCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1C2(CCOCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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